Penicillin G hydrabamine
Description
Historical Context of Penicillin Discovery and Initial Chemical Characterization
The journey of penicillin began in 1928 with Alexander Fleming's serendipitous observation of the antibacterial properties of the Penicillium notatum mold. wikipedia.org This discovery marked a turning point in medicine, heralding the age of antibiotics. However, it was the subsequent work of Howard Florey, Ernst Chain, and their team at the University of Oxford in the late 1930s and early 1940s that led to the isolation, purification, and systematic study of penicillin. wikipedia.org
The initial chemical characterization of penicillin was a formidable challenge. The molecule was found to be highly unstable, and its core structure, the β-lactam ring, was a novel and unexpected feature. The elucidation of this structure was a major scientific achievement, paving the way for a deeper understanding of its mechanism of action.
Evolution of Penicillin G Research: From Natural Product to Synthetic Analogues
Penicillin G, also known as benzylpenicillin, was one of the first naturally occurring penicillins to be used clinically. wikipedia.org While highly effective against many bacteria, it had limitations, including its susceptibility to stomach acid and the growing problem of bacterial resistance. nih.gov This spurred the development of semi-synthetic penicillins, where the core penicillin structure is chemically modified to enhance its properties.
The creation of synthetic analogues allowed researchers to systematically investigate the structure-activity relationships of penicillins. By altering the side chains attached to the β-lactam core, scientists could modulate the antibiotic's spectrum of activity, resistance to bacterial enzymes (β-lactamases), and pharmacokinetic properties. This evolution from a natural product to a platform for synthetic chemistry is a classic example of the interplay between chemistry and biology in drug development.
Scope and Significance of Academic Inquiry into Penicillin G Hydrabamine (B1210237)
Penicillin G hydrabamine is the N,N'-bis(dehydroabietyl)ethylenediamine salt of penicillin G. drugfuture.com This specific formulation offers unique properties that have made it a subject of academic interest. Research involving this compound and its parent compound, Penicillin G, spans several areas of chemical biology:
Drug Delivery Systems: The physical properties of this compound, such as its solubility, have been relevant in the development of novel drug delivery systems. For instance, research has explored the use of penicillin G in systems like polylactic-co-glycolic acid (PLGA)-coated ceramic microparticles for sustained release in endodontic applications. nih.gov
Protein-Ligand Interactions: The interaction of penicillin G with its target enzymes, the penicillin-binding proteins (PBPs), is a cornerstone of its antibacterial activity. Furthermore, its binding to other proteins, such as human serum albumin, has been a subject of study to understand its pharmacokinetic profile and potential for allergic reactions. researchgate.net
Model for Antibiotic Resistance Studies: The well-understood mechanism of penicillin G and the emergence of resistance through β-lactamases make it an excellent model compound for studying the molecular basis of antibiotic resistance.
In Vitro Toxicity Studies: Penicillin G has been used in in vitro studies to assess potential toxicity, such as its effects on chondrocytes, which is crucial for evaluating its safety in specific applications. nih.gov
The study of this compound and its parent molecule continues to provide valuable insights into fundamental principles of chemical biology, from the molecular intricacies of enzyme inhibition to the design of more effective therapeutic agents.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 3344-16-9 |
| Molecular Formula | C₇₄H₁₀₀N₆O₈S₂ |
| Molecular Weight | 1265.77 g/mol |
| Appearance | Tasteless crystals |
| Synonyms | Hydrabamine penicillin G, Compocillin, EINECS 222-092-3 |
Data sourced from MedKoo Biosciences and BOC Sciences. medkoo.com
Properties
CAS No. |
3344-16-9 |
|---|---|
Molecular Formula |
C74H100N6O8S2 |
Molecular Weight |
1265.8 g/mol |
IUPAC Name |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C42H64N2.2C16H18N2O4S/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t37-,38-,39-,40-,41+,42+;2*11-,12+,14-/m011/s1 |
InChI Key |
BIPGVSDEAYGJOG-YQUITFMISA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Chemical Synthesis and Biosynthetic Pathways
Chemical Synthesis Methodologies for Penicillin G
The laboratory synthesis of Penicillin G has been a formidable challenge for organic chemists, driving significant innovations in the field.
The first total synthesis of penicillin was a landmark achievement in organic chemistry. In the mid-20th century, John C. Sheehan and his team at the Massachusetts Institute of Technology (MIT) successfully synthesized penicillin V (phenoxymethylpenicillin) and later developed methods applicable to Penicillin G. wikipedia.orgfuturelearn.com This endeavor was particularly challenging due to the strained and highly reactive β-lactam ring, a four-membered cyclic amide crucial for the antibiotic's activity. futurelearn.compnas.org Sheehan's work, initiated in 1948 and culminating in the first synthesis in 1957, not only conquered the complex architecture of the penicillin molecule but also led to the development of new chemical tools, such as carbodiimide-based reagents for peptide bond formation under mild conditions. wikipedia.orgfuturelearn.compnas.org This breakthrough was pivotal, as it provided a route to an intermediate, 6-aminopenicillanic acid (6-APA), which became the cornerstone for the creation of numerous semi-synthetic penicillins with improved properties. wikipedia.org
While the total synthesis of Penicillin G was a monumental scientific success, it is not the method used for large-scale industrial production due to its length and inefficiency. futurelearn.com Industrial production relies on fermentation. futurelearn.comwikipedia.org However, modern synthetic chemistry continues to refine and develop more efficient routes. These efforts often focus on the modification of the 6-APA nucleus, which is readily available from the enzymatic cleavage of Penicillin G. wikipedia.org The development of biocatalytic methods, using enzymes for organic synthesis, has emerged as a powerful tool. acs.org These methods offer advantages in terms of sustainability and efficiency, often operating in water at room temperature and neutral pH, thus avoiding harsh reaction conditions. scielo.br Research continues to explore ways to shorten synthetic routes to active pharmaceutical ingredients, with a focus on protein engineering and directed evolution to create more robust and specific enzymes for these transformations. acs.org
Enzymatic Synthesis and Biocatalysis in Penicillin G Production
The industrial-scale production of Penicillin G and its derivatives is heavily reliant on enzymatic processes, which offer high specificity and efficiency.
Penicillin G Acylase (PGA), an enzyme produced by various microorganisms, plays a crucial role in the pharmaceutical industry. core.ac.uk Its primary application is the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA) and phenylacetic acid. core.ac.uktandfonline.com 6-APA is the essential precursor for the synthesis of a vast array of semi-synthetic β-lactam antibiotics, including ampicillin (B1664943) and amoxicillin. wikipedia.orgcore.ac.uk The enzymatic production of 6-APA is a well-established industrial process. tandfonline.com To enhance the efficiency and reusability of the enzyme, PGA is often immobilized on solid supports. tandfonline.comresearchgate.net Researchers have explored various conditions to optimize this process, including the use of aqueous two-phase systems to improve the separation of products and protect the enzyme from deactivation. researchgate.netnih.gov Studies have shown that factors such as pH, temperature, and substrate concentration significantly influence the conversion rate of Penicillin G to 6-APA. core.ac.ukresearchgate.net
Table 1: Optimized Conditions for 6-APA Production using Penicillin G Acylase
| Parameter | Optimized Value | Reference |
|---|---|---|
| pH | 7.8 - 8.0 | core.ac.uktandfonline.com |
| Temperature | 35 - 37 °C | core.ac.uktandfonline.com |
| Substrate (Penicillin G) Concentration | 5.0% - 7% (W/V) | core.ac.ukresearchgate.net |
The natural production of Penicillin G by the fungus Penicillium chrysogenum is a complex, multi-step process. am-online.orgscispace.com The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. am-online.orgasianpubs.org This initial step is catalyzed by the enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which is encoded by the pcbAB gene, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.orgresearchgate.net
The next key step is the oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine (B150603) ring structures. am-online.org This reaction is catalyzed by isopenicillin N synthase (IPNS), encoded by the pcbC gene. am-online.orgresearchgate.net The final step in the biosynthesis of Penicillin G involves the exchange of the L-α-aminoadipic acid side chain of IPN for a phenylacetyl group. This is carried out by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT), encoded by the penDE gene. am-online.orgresearchgate.net This final step is localized within cellular organelles called peroxisomes. am-online.orgresearchgate.net
To meet the high demand for penicillin, significant efforts have been made to improve the production capabilities of Penicillium chrysogenum through metabolic engineering. This approach involves the targeted genetic modification of the organism to enhance the flux through the penicillin biosynthetic pathway. researchgate.net A key strategy has been to increase the copy number of the penicillin biosynthetic genes (pcbAB, pcbC, and penDE), which has been shown to lead to higher penicillin yields. am-online.orgmdpi.com
Another focus of metabolic engineering is to increase the supply of the precursor amino acids and the phenylacetic acid side chain. mdpi.comnih.gov For instance, engineering the pathways for L-cysteine, L-valine, and L-α-aminoadipic acid can boost the availability of the building blocks for the ACV tripeptide. mdpi.com Furthermore, understanding and manipulating the regulatory networks that control the expression of the penicillin biosynthetic genes is an active area of research. mdpi.com For example, the Velvet complex, a group of regulatory proteins, has been identified as a target for mutations that can lead to increased penicillin production. mdpi.com These rational design strategies offer a powerful alternative to the classical strain improvement methods that relied on random mutagenesis and selection. am-online.orgresearchgate.net
Characterization of Synthetic Intermediates and Byproducts during Manufacturing Processes
The manufacturing of Penicillin G hydrabamine (B1210237) is a multi-step process that begins with the fermentation of Penicillium chrysogenum to produce Penicillin G, followed by purification and salt formation with hydrabamine (N,N'-bis(dehydroabietyl)ethylenediamine). dss.go.thepo.org Throughout this process, the formation of various intermediates and byproducts is inevitable. Rigorous characterization of these molecules is critical to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). These compounds can be broadly classified as key biosynthetic intermediates, byproducts of fungal metabolism, degradation products, and process-related impurities.
Biosynthetic Intermediates
During the fermentation phase, Penicillin G is synthesized via a well-established pathway involving several key transient molecules. These intermediates are not typically found in the final product but are crucial for the formation of the penicillin core structure.
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) : This tripeptide is the initial building block, formed by the condensation of the three precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.
Isopenicillin N (IPN) : The ACV tripeptide undergoes oxidative ring closure to form Isopenicillin N, which contains the characteristic fused β-lactam and thiazolidine ring system. IPN is the direct precursor to Penicillin G. nih.gov
Phenylacetyl-coenzyme A (PAA-CoA) : While not an intermediate in the core structure formation, PAA-CoA is the activated form of the side-chain precursor, phenylacetic acid (PAA). The phenylacetyl group is transferred from this molecule to Isopenicillin N to form Penicillin G. nih.gov
| Intermediate Name | Abbreviation | Role in Pathway |
|---|---|---|
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine | ACV | Linear tripeptide precursor to the bicyclic ring system. |
| Isopenicillin N | IPN | First intermediate with the bioactive penam (B1241934) ring structure; immediate precursor to Penicillin G. |
| Phenylacetyl-coenzyme A | PAA-CoA | Activated donor of the phenylacetyl side chain. |
Byproducts and Process-Related Impurities
A variety of byproducts and impurities can arise during the manufacturing process. Their diligent monitoring and characterization are mandated by regulatory bodies like the US Pharmacopeia (USP) and European Pharmacopoeia (EP). sigmaaldrich.comuspbpep.comcymitquimica.com
Biosynthesis-Related Byproducts : These are molecules other than Penicillin G that are produced by the metabolic pathways of P. chrysogenum.
6-Aminopenicillanic Acid (6-APA) : This compound is the core nucleus of all penicillins. It can be formed due to the enzymatic hydrolysis of the Penicillin G side chain by penicillin acylase or from incomplete biosynthesis. researchgate.netcore.ac.uknih.gov Its presence is monitored colorimetrically or via chromatography. acs.org
Other Fungal Metabolites : P. chrysogenum can produce other secondary metabolites, such as Roquefortine C and Chrysogine, which must be removed during purification. niscpr.res.inresearchgate.net
Degradation Products : Penicillin G is susceptible to degradation, particularly through the hydrolysis of the labile β-lactam ring.
Penicilloic Acids : Benzylpenicilloic acid is the primary degradation product, formed by the hydrolytic cleavage of the β-lactam amide bond, which renders the molecule inactive. chromatographyonline.comresearchgate.net
Penilloic Acids and Penillic Acids : These are further degradation products formed from penicilloic acid under different pH conditions. chromatographyonline.comresearchgate.netnih.gov For instance, in acidic conditions, penillic acid is a major product, while penicilloic and penilloic acids are also observed. chromatographyonline.comresearchgate.net
Process-Related Impurities : These impurities are introduced from the raw materials and processing steps.
Phenylacetic Acid (PAA) : Unconsumed PAA from the fermentation medium is a common process-related impurity that must be cleared during downstream processing.
Polymeric Substances : Under certain conditions, penicillin can polymerize. These polymers have been separated by gel filtration chromatography and are believed to have allergenic potential. nih.gov
Salt-former Related Impurities : Impurities associated with the hydrabamine moiety or related compounds like N,N'-dibenzylethylenediamine (benzathine), which is used for Penicillin G benzathine, can be present if not adequately controlled. lgcstandards.comdrugfuture.com
Analytical Characterization Methods
A suite of analytical techniques is employed to separate, identify, and quantify intermediates and byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the workhorse method for quantifying Penicillin G and its known, related substances as specified in pharmacopeial monographs. uspbpep.cominterchim.fr It is used to determine the purity of the API and monitor the clearance of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities and degradation products in complex matrices like fermentation broth or the final API. chromatographyonline.comresearchgate.netufl.edu It provides molecular weight and fragmentation data crucial for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of unknown impurities that have been isolated from the process stream. ula.ve It can be used to observe the decomposition of penicillins into products like penicilloic acid. nih.govula.ve
Infrared (IR) Spectroscopy : IR spectroscopy is used as an identification test (e.g., USP <197K>) by comparing the spectrum of the sample to that of a reference standard. uspbpep.comnih.gov It provides information about the functional groups present in a molecule.
| Compound Name | Origin | Common Analytical Characterization Methods |
|---|---|---|
| 6-Aminopenicillanic Acid (6-APA) | Biosynthetic / Degradation | HPLC, Colorimetric Assay acs.org |
| Benzylpenicilloic Acid | Degradation (β-Lactam Hydrolysis) | HPLC, LC-MS/MS chromatographyonline.comresearchgate.net, NMR nih.govula.ve |
| Benzylpenilloic Acid | Degradation | HPLC, LC-MS/MS chromatographyonline.comresearchgate.net, NMR, IR nih.gov |
| Benzylpenillic Acid | Degradation | HPLC, LC-MS/MS chromatographyonline.comresearchgate.net, IR nih.gov |
| Phenylacetic Acid (PAA) | Process (Residual Precursor) | HPLC |
| Penicillin Polymers | Degradation / Process | Gel Filtration Chromatography, IR, NMR nih.gov |
| Chrysogine | Biosynthetic | LC-MS researchgate.net |
| Roquefortine C | Biosynthetic | LC-MS niscpr.res.inresearchgate.net |
Molecular Structure and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Penicillin G hydrabamine (B1210237). It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule, confirming the presence and connectivity of both the penicillin G and hydrabamine moieties.
In ¹H NMR, the spectrum exhibits a complex set of signals. The penicillin G anion is characterized by distinct signals for the protons on the strained β-lactam ring (typically between 5.4-5.6 ppm) and the thiazolidine (B150603) ring. The diastereotopic protons of the C2-methyl groups appear as two singlets, while the benzyl (B1604629) side chain shows a methylene (B1212753) singlet and aromatic multiplets. The hydrabamine cation contributes a highly complex pattern of signals in the aliphatic region from its two large dehydroabietyl groups and the ethylenediamine (B42938) linker.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key diagnostic signals for the penicillin G anion include the carbonyl carbons of the β-lactam (δ ≈ 175 ppm), the side-chain amide (δ ≈ 170 ppm), and the carboxylate (δ ≈ 165 ppm). The hydrabamine cation presents numerous signals from its tricyclic diterpene-derived structure.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY reveals ¹H-¹H spin-spin couplings, confirming proton adjacencies within both the penicillin and hydrabamine structures. HSQC correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the complex ¹³C spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Penicillin G Hydrabamine Moieties
| Moiety | Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| Penicillin G Anion | β-lactam H-5 | 5.45 - 5.55 (d) | 68.0 - 69.0 | Coupled to H-6 |
| β-lactam H-6 | 5.50 - 5.60 (d) | 58.5 - 59.5 | Coupled to H-5 | |
| Thiazolidine H-3 | 4.30 - 4.40 (s) | 65.0 - 66.0 | ||
| C2-CH₃ (α) | 1.50 - 1.60 (s) | 26.5 - 27.5 | Diastereotopic methyls | |
| C2-CH₃ (β) | 1.60 - 1.70 (s) | 30.5 - 31.5 | Diastereotopic methyls | |
| Benzyl CH₂ | 3.55 - 3.65 (s) | 42.0 - 43.0 | ||
| Benzyl Aromatic | 7.20 - 7.40 (m) | 127.0 - 135.0 | Phenyl group protons | |
| Amide C=O | - | 169.5 - 171.0 | Side-chain amide | |
| β-lactam C=O | - | 174.5 - 176.0 | Strained ring carbonyl | |
| Carboxylate COO⁻ | - | 164.0 - 166.0 | Site of ionic interaction | |
| Hydrabamine Cation | Ethylenediamine CH₂ | 2.80 - 3.20 (m) | 45.0 - 50.0 | Signals from -CH₂-N- |
| Dehydroabietyl | 0.80 - 2.50 (m) | 18.0 - 75.0 | Complex aliphatic region | |
| Dehydroabietyl Aromatic | 6.80 - 7.20 (m) | 123.0 - 148.0 | Aromatic ring protons |
Mass spectrometry (MS) is used to determine the molecular mass of the constituent ions and to study their fragmentation patterns, which serve as a molecular fingerprint. Due to the ionic and non-volatile nature of this compound, soft ionization techniques like Electrospray Ionization (ESI) are required.
When analyzed using ESI-MS in positive-ion mode, the spectrum is dominated by the hydrabamine dication [C₄₂H₆₂N₂]²⁺ at an m/z corresponding to half its molecular mass, or its protonated form [C₄₂H₆₃N₂]⁺. In negative-ion mode, the spectrum clearly shows the penicillin G anion [C₁₆H₁₇N₂O₄S]⁻ at its expected m/z of 333.1. The presence of both characteristic ions in the respective modes confirms the salt's composition.
Tandem mass spectrometry (MS/MS) provides further structural proof. Fragmentation of the penicillin G anion is well-characterized and involves the signature cleavage of the four-membered β-lactam ring. This process yields key fragment ions that are diagnostic for the penicillin core structure. Similarly, fragmentation of the hydrabamine cation produces a pattern consistent with its dehydroabietyl framework.
Table 2: Expected Key Ions in ESI-MS Analysis of this compound
| Ionization Mode | Ion | Formula | Calculated m/z (monoisotopic) | Description |
| Negative ESI | Penicillin G Anion | [C₁₆H₁₇N₂O₄S]⁻ | 333.09 | Parent anion of the active compound. |
| Fragment Ion | [C₈H₁₀NO₃S]⁻ | 216.04 | Fragment from cleavage of the amide side chain. | |
| Fragment Ion | [C₅H₇N₂O₃S]⁻ | 187.02 | Fragment containing the intact thiazolidine-β-lactam core. | |
| Fragment Ion | [C₇H₇O]⁻ | 107.05 | Benzyl fragment. | |
| Positive ESI | Hydrabamine Cation | [C₄₂H₆₂N₂]²⁺ | 299.25 | Parent dication (m/z = M/2). |
| Hydrabamine Cation | [C₄₂H₆₃N₂]⁺ | 599.50 | Singly-charged parent cation. |
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is a superposition of the absorptions from both the penicillin G and hydrabamine components.
Key diagnostic peaks for the penicillin G moiety include:
A strong, sharp absorption band at a high wavenumber (~1775 cm⁻¹ ), characteristic of the C=O stretch of the highly strained four-membered β-lactam ring.
A strong absorption from the side-chain amide C=O stretch (~1660 cm⁻¹ ).
Strong asymmetric (~1600 cm⁻¹ ) and symmetric (~1400 cm⁻¹ ) stretching vibrations of the carboxylate group (COO⁻), which confirms the salt formation, as a free carboxylic acid would show a C=O stretch near 1700 cm⁻¹ and a broad O-H stretch.
An N-H stretching band from the amide group around 3300 cm⁻¹ .
The hydrabamine moiety contributes intense C-H stretching bands below 3000 cm⁻¹ and characteristic aromatic C=C stretching bands around 1500-1600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Moiety |
| ~3300 | N-H Stretch | Secondary Amide | Penicillin G |
| 2850 - 2960 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Penicillin G & Hydrabamine |
| ~1775 | C=O Stretch | β-Lactam Carbonyl | Penicillin G |
| ~1660 | C=O Stretch (Amide I) | Side-Chain Amide | Penicillin G |
| ~1600 | C=O Asymmetric Stretch | Carboxylate (COO⁻) | Penicillin G |
| 1500-1600 | C=C Stretch | Aromatic Ring | Penicillin G & Hydrabamine |
| ~1400 | C=O Symmetric Stretch | Carboxylate (COO⁻) | Penicillin G |
XRF and EDX are surface-sensitive analytical techniques used to determine the elemental composition of a sample. For a pure sample of this compound (Formula: (C₁₆H₁₈N₂O₄S)₂ · C₄₂H₆₂N₂), these methods would confirm the presence of the expected constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). Hydrogen (H) is not detectable by these techniques.
The primary utility of XRF and EDX in this context is for quality control, specifically to:
Confirm the presence of sulfur, which is unique to the penicillin G moiety.
Verify the absence of inorganic contaminants, such as heavy metals or extraneous salts, which would appear as unexpected elemental signals. These techniques provide a rapid, non-destructive confirmation of elemental makeup but offer no information on chemical bonding or molecular structure.
Crystallographic Analysis of Penicillin G and Related Structures
While a single-crystal X-ray diffraction structure for the large and potentially disordered this compound salt may not be readily available, the crystal structures of Penicillin G salts (e.g
Chemical Reactivity and Degradation Pathways
Hydrolytic Degradation Mechanisms
Hydrolysis is a major pathway for the degradation of Penicillin G. The rate and mechanism of hydrolysis are highly dependent on the pH of the aqueous environment.
Under acidic conditions, particularly at a pH below 4, Penicillin G undergoes rapid degradation. nih.govresearchgate.net The reaction is significantly faster in acidic solutions than in neutral or alkaline media. nih.govresearchgate.net For example, during hydrothermal treatment at 100°C, Penicillin G was completely degraded within 20 minutes at pH 4. nih.gov The acid-catalyzed mechanism involves the protonation of the β-lactam nitrogen, which facilitates the opening of the strained ring to relieve steric strain. philadelphia.edu.jo This process leads to a cascade of reactions, forming several inactive degradation products. uobasrah.edu.iq
The primary products of acid-catalyzed hydrolysis are penicilloic acid and penillic acid. uobasrah.edu.iqpku.edu.cn Penicilloic acid is formed through the opening of the β-lactam ring. philadelphia.edu.jo In strongly acidic media, Penicillin G can also rearrange to form penillic acid. pku.edu.cn A minor pathway can involve the hydrolysis of the amide side chain, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid. chegg.com
In alkaline environments (pH > 8), Penicillin G is also unstable and degrades through base-catalyzed hydrolysis. nih.govresearchgate.net The mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. nih.govchemistrysteps.com This attack leads to the irreversible cleavage of the amide bond within the β-lactam ring. chemistrysteps.com
The main product of base-catalyzed hydrolysis is penicilloic acid. philadelphia.edu.jonih.gov In the alkaline solution, the carboxylic acid group of the resulting penicilloic acid is deprotonated to form a carboxylate salt, which renders the degradation reaction irreversible. chemistrysteps.com The rate of degradation under alkaline conditions is substantial, though generally slower than under strong acidic conditions. nih.govresearchgate.net
Penicillin G exhibits its maximum stability in the near-neutral pH range of approximately 6.0 to 7.5. researchgate.netnih.gov However, even at neutral pH, it undergoes spontaneous degradation, albeit at a much slower rate compared to acidic or alkaline conditions. nih.govresearchgate.net The degradation kinetics in neutral aqueous solutions typically follow a pseudo-first-order model. nih.govresearchgate.net
The proposed mechanism for degradation at neutral pH is a general base-catalyzed hydrolysis where water molecules act as the catalyst. nih.gov Kinetic studies using deuterium (B1214612) oxide (heavy water) showed a significant solvent isotope effect, which supports this proposed mechanism. nih.gov The relative stability at neutral pH is a critical factor for its formulation and storage.
| pH | Degradation Rate Constant (k) (min-1) | Reference |
|---|---|---|
| 4 | 0.1603 | nih.govresearchgate.net |
| 7 | 0.0039 | nih.govresearchgate.net |
| 10 | 0.0485 | nih.govresearchgate.net |
Photolytic Degradation Studies and Reaction Pathways
Penicillin G is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. encyclopedia.pubnih.gov Photolytic degradation can be significantly accelerated through photocatalysis, a process that utilizes semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO₂) as catalysts. nih.govnih.gov When irradiated with UV light, these catalysts generate highly reactive species, such as hydroxyl radicals, which effectively break down the antibiotic molecule. encyclopedia.pub
The efficiency of photocatalytic degradation is dependent on several experimental parameters, including the pH of the solution, the concentration of the catalyst, and the initial concentration of Penicillin G. nih.govnih.gov Studies have shown that maximum degradation efficiency can be achieved under specific pH conditions, with reports indicating optimal performance at pH 5 or 6.8, depending on the catalytic system. nih.govnih.gov The degradation process can be further enhanced by adding oxidizing agents like persulfate, which can lead to the complete breakdown of the Penicillin G molecule. nih.gov The photolytic degradation pathway involves the cleavage of both the β-lactam and thiazolidine (B150603) rings, resulting in the formation of various smaller by-products. nih.gov
Thermal Degradation and Stability Kinetics
The stability of Penicillin G is highly sensitive to temperature. researchgate.netresearchgate.net It is relatively stable at refrigerated temperatures but degrades rapidly at elevated temperatures, particularly above 52°C. researchgate.net Thermal degradation studies, often conducted using thermogravimetric analysis (TGA), provide insights into the stability and decomposition kinetics of the compound. mdpi.comnih.gov
The thermal decomposition of Penicillin G generally follows first-order kinetics. mdpi.com The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation. By fitting experimental data to this equation, key kinetic parameters can be determined. For the degradation of Penicillin G in a citrate (B86180) buffer, a reported activation energy (Ea) was 83.5 kJ·mol⁻¹·K⁻¹. researchgate.net This value indicates the energy barrier that must be overcome for the degradation reaction to occur.
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Ea) | 83.5 kJ·mol-1·K-1 | researchgate.net |
Catalytic Effects on Degradation
The degradation of Penicillin G can be accelerated by various catalysts, including metal ions, buffer salts, and enzymes.
Metal Ions: Divalent metal ions can act as Lewis acids, coordinating to the Penicillin G molecule and catalyzing its hydrolysis. Zinc ions (Zn²⁺), in particular, have been shown to exert a significant catalytic effect on the hydrothermal degradation of Penicillin G, increasing the rate of decomposition. nih.gov
Buffers: While buffers are used to maintain a pH where Penicillin G is most stable, the buffer species themselves can participate in the degradation reaction through general acid-base catalysis. researchgate.netnih.gov The choice of buffer is therefore crucial; citrate buffers, for instance, have been found to offer better stability for Penicillin G compared to acetate (B1210297) or phosphate (B84403) buffers. researchgate.net
Enzymes: Enzymatic degradation is a highly specific and efficient pathway. Two main types of enzymes are responsible for Penicillin G breakdown. β-lactamases hydrolyze the amide bond in the β-lactam ring, producing inactive penicilloic acid. philadelphia.edu.jouobasrah.edu.iq This is a common mechanism of bacterial resistance. Penicillin acylases (also known as penicillin amidases) catalyze the cleavage of the N-acyl side chain, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid. nih.govresearchgate.netnih.gov
| Catalyst Type | Specific Catalyst | Effect | Reference |
|---|---|---|---|
| Metal Ion | Zinc (Zn2+) | Significantly accelerates hydrothermal degradation. | nih.gov |
| Buffer | Citrate | Provides greater stability compared to phosphate or acetate buffers. | researchgate.net |
| Photocatalyst | Zinc Oxide (ZnO) | Enhances degradation under UV light. | nih.govnih.gov |
| Enzyme | β-Lactamase | Catalyzes hydrolysis of the β-lactam ring to penicilloic acid. | philadelphia.edu.jouobasrah.edu.iq |
| Enzyme | Penicillin Acylase | Catalyzes hydrolysis of the side chain to 6-APA. | researchgate.netnih.gov |
Influence of Metal Ions on Degradation Rates and Pathways
The degradation of penicillin G can be significantly catalyzed by the presence of various metal ions. researchgate.netresearchgate.net These ions can act as Lewis acids, promoting the hydrolysis of the strained β-lactam ring. researchgate.net The catalytic efficiency and the specific degradation pathway can vary depending on the metal ion involved.
Several metal ions have been shown to promote the degradation of penicillins. researchgate.net Studies have investigated the effects of ions such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), manganese (Mn²⁺), and iron (Fe²⁺/Fe³⁺). researchgate.netresearchgate.netnih.govmdpi.com
Zinc (Zn²⁺): Zinc ions have a pronounced catalytic effect on penicillin G degradation. mdpi.comnih.gov The degradation is proposed to occur through the formation of penicillin-metal ion complexes. researchgate.net In methanol, the degradation catalyzed by Zn²⁺ ions is analogous to that of Cd²⁺ ions, proceeding through intermediate substrate-metal complexes. nih.gov The catalytic effect of Zn²⁺ is weaker than Cd²⁺. nih.gov However, in hydrothermal treatments, Zn²⁺ showed the most significant catalytic effect among the tested ions (Mn²⁺, Fe²⁺, Cu²⁺, Zn²⁺), with a 5 mg·L⁻¹ concentration leading to 100% degradation at pH 7 within 60 minutes. mdpi.comnih.gov The synergistic action of adsorbed zinc on goethite surfaces has also been shown to rapidly hydrolyze penicillin G, increasing the degradation rate by nearly three orders of magnitude. acs.org This enhanced degradation is attributed to specific complexation between the penicillin, adsorbed zinc, and the goethite surface. acs.org
Copper (Cu²⁺): Copper (II) ions are known to be effective catalysts for penicillin hydrolysis. researchgate.net Research indicates that Cu²⁺ plays a dual role, acting not only as a hydrolysis catalyst but also as an oxidant. researchgate.net At pH 7, Cu²⁺ catalyzes the hydrolysis of penicillin G to benzylpenicilloic acid and subsequently oxidizes it to yield phenylacetamide and other products. researchgate.net The presence of oxygen is crucial as it re-oxidizes Cu(I) back to Cu(II), sustaining the rapid degradation. researchgate.net The oxidative degradation of penicillin G by chromium trioxide is also enhanced in the presence of Cu²⁺ ions. acs.org
Other Metal Ions (Co²⁺, Cd²⁺, Mn²⁺, Ni²⁺, Fe²⁺): Studies have shown varying degrees of catalytic activity with other metal ions. Cobalt (Co²⁺) and Cadmium (Cd²⁺) show greater activity than Manganese (Mn²⁺) and Nickel (Ni²⁺), though they are significantly slower than Zinc. nih.gov The degradation rate of penicillin G was found to increase with rising concentrations of Mn²⁺ during hydrothermal treatment. mdpi.com Conversely, Fe²⁺ did not show a positive effect on penicillin degradation under the same conditions. mdpi.com However, Fe(III) has been reported to promote the transformation of β-lactam antibiotics. mdpi.com
Table 1: Influence of Various Metal Ions on Penicillin G Degradation
| Metal Ion | Observed Effect | References |
|---|---|---|
| Zinc (Zn²⁺) | Significant catalytic effect, promotes hydrolysis. Forms complexes with penicillin G. | researchgate.netmdpi.comnih.govacs.org |
| Copper (Cu²⁺) | Dual role: catalyzes hydrolysis and oxidation of degradation products. | researchgate.netnih.govmdpi.com |
| Cobalt (Co²⁺) | Catalytic activity, but less effective than Zinc. | nih.gov |
| Cadmium (Cd²⁺) | Stronger catalytic effect than Zinc in methanol. | nih.gov |
| Manganese (Mn²⁺) | Slight catalytic activity; promotes hydrolysis. | nih.govmdpi.com |
| Nickel (Ni²⁺) | No significant activity observed in some studies. | nih.gov |
| Iron (Fe²⁺/Fe³⁺) | Fe²⁺ showed no positive effect in one study, while Fe³⁺ is reported to promote transformation. | mdpi.com |
Impact of Buffer Systems and Ionic Strength on Stability
The stability of penicillin G in aqueous solutions is highly dependent on the pH, the type of buffer used, and the ionic strength of the medium. acs.orgresearchgate.net
The degradation of penicillin G is catalyzed by both hydrogen and hydroxide ions, exhibiting a V-shaped curve when the logarithm of the degradation rate constant (log k) is plotted against pH. acs.orgresearchgate.net The maximum stability is observed in the neutral pH range, approximately around pH 7.0. acs.orgresearchgate.net Under acidic or alkaline conditions, the degradation rate increases significantly. nih.govacs.org
The choice of buffer system has a substantial impact on the stability of penicillin G. Studies have shown the following order of stability in different media: citrate buffer > acetate buffer > phosphate buffer > sodium bicarbonate > 0.9 % NaCl and 5 % glucose. acs.orgresearchgate.netacs.org
Citrate Buffer: This buffer is considered the most effective for maintaining the stability of penicillin G solutions. acs.orgresearchgate.net A molar ratio of citrate buffer to penicillin G of at least 0.75 is recommended for long-term stability. acs.orgresearchgate.netacs.org
Phosphate Buffer: While less effective than citrate, phosphate buffer is commonly used. acs.org However, some analytical methods, like the hydroxylamine (B1172632) method, may be interfered with by the phosphate buffer. acs.org
Acetate Buffer: Acetate buffer provides better stability than phosphate buffer but is less effective than citrate buffer. acs.orgresearchgate.net
The presence of high concentrations of salts like magnesium sulfate (B86663) in unbuffered solutions can lead to significant pH changes and accelerate penicillin degradation. nih.gov However, in adequately buffered solutions, the effect of such salts is negligible. nih.gov This highlights the importance of ionic strength, as higher ionic strengths in some immunoassay buffer systems have been shown to improve analytical signal-to-noise ratios, which may be relevant to the interaction of penicillin G with other molecules. nih.gov
Table 2: Relative Stability of Penicillin G in Various Media
| Medium | Relative Stability | References |
|---|---|---|
| Citrate Buffer | Highest | acs.orgresearchgate.netacs.org |
| Acetate Buffer | High | acs.orgresearchgate.net |
| Phosphate Buffer | Moderate | acs.orgresearchgate.net |
| Sodium Bicarbonate | Low | acs.orgresearchgate.net |
| 0.9% NaCl / 5% Glucose | Lowest | acs.orgresearchgate.net |
Identification and Characterization of Chemical Degradation Products
The degradation of penicillin G results in a variety of products, the formation of which depends on the specific conditions such as pH and the presence of catalysts.
Analytical Strategies for Degradant Profiling
A range of analytical techniques are employed to separate, identify, and quantify penicillin G and its degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing penicillin G and its degradants. researchgate.net Reversed-phase HPLC with a C18 column is commonly used, often with a mobile phase consisting of a buffer (e.g., phosphate) and an organic modifier like acetonitrile (B52724). nih.govnih.gov Anion-exchange HPLC has also been successfully used to separate penicillin G from five of its degradation products. nih.gov HPLC methods allow for the quantification of the parent compound and its degradants, making it suitable for stability studies. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS): For more definitive identification and structural characterization, HPLC is often coupled with mass spectrometry. nih.gov LC-electrospray ionization-MS (LC-ESI/MS) has been developed for the simultaneous detection of penicillin G and its main degradation products in various matrices. nih.govpku.edu.cn Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity, enabling the identification and quantification of metabolites at very low concentrations (ng/g levels). acs.orgchromatographyonline.comufl.edu This is particularly useful for tracing degradation pathways in complex environments. acs.org
Other Techniques: Pyrolysis-negative ion mass spectrometry (Pyr-NIMS) has been applied to monitor the enzymatic hydrolysis of penicillin G. acs.org Spectrophotometric assays are also used to follow the kinetics of degradation reactions. nih.gov
Structure Elucidation of Major and Minor Degradants
The degradation of penicillin G can follow several pathways, leading to a number of major and minor products. The primary point of attack is the β-lactam ring.
Under various conditions, the major degradation products identified include:
Benzylpenicilloic acid: A primary product of hydrolysis, especially in neutral or basic solutions. acs.orgacs.org Its formation involves the cleavage of the β-lactam ring.
Penilloic acid: A significant degradation product found in various environments. nih.govpku.edu.cnacs.org It can be formed from penicilloic acid under acidic conditions. researchgate.net
Penillic acid: Another major metabolite, particularly abundant under acidic conditions. acs.orgchromatographyonline.com
Isopenillic acid: Identified as one of the main degradation products in surface water. nih.govpku.edu.cn
Minor degradants that have been characterized include:
Benzylpenamaldic acid: A degradation product identified via HPLC. nih.govrsc.org
Benzylpenicillenic acid: Can be formed through the rearrangement of the β-lactam ring. acs.org
Penicillamine: A degradation product that can be formed at neutral pH. acs.orgnih.gov
The structures of these degradants are typically elucidated using mass spectrometry, where the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns provide definitive structural information. pku.edu.cnacs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to follow the time course of degradation and identify the products formed. rsc.org
Table 3: Major and Minor Degradation Products of Penicillin G
| Degradation Product | Classification | Analytical Method(s) for Identification | References |
|---|---|---|---|
| Benzylpenicilloic acid | Major | HPLC, UHPLC-MS/MS | acs.orgnih.govacs.org |
| Penilloic acid | Major | LC-ESI/MS, UHPLC-MS/MS | nih.govpku.edu.cnacs.orgchromatographyonline.com |
| Penillic acid | Major | UHPLC-MS/MS | nih.govacs.orgchromatographyonline.com |
| Isopenillic acid | Major | LC-ESI/MS | nih.govpku.edu.cn |
| Benzylpenamaldic acid | Minor | HPLC | nih.govrsc.org |
| Benzylpenicillenic acid | Minor | N/A | acs.org |
| Penicillamine | Minor | HPLC | acs.orgnih.gov |
Molecular Mechanisms of Action and Biochemical Interactions
Interaction with Penicillin-Binding Proteins (PBPs)
The primary targets of Penicillin G within bacterial cells are a group of enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.orgnews-medical.nettaylorandfrancis.com These proteins are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. news-medical.netoup.com PBPs are transpeptidases that catalyze the cross-linking of peptide chains, thereby forming a rigid, mesh-like structure. nih.govlibretexts.org
The inhibitory action of Penicillin G stems from its ability to form a stable, covalent bond with the active site of PBPs. wikipedia.org The strained four-membered β-lactam ring of the penicillin molecule is key to this process. news-medical.netquora.com This ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP active site. taylorandfrancis.comnih.gov
Once positioned, the serine residue at the PBP active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. wikipedia.orglibretexts.org This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate. wikipedia.orgnih.gov This covalent modification effectively inactivates the PBP, rendering it incapable of performing its cross-linking function in cell wall synthesis. wikipedia.orglibretexts.org The inactivation of these essential enzymes disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. news-medical.netnih.gov
Key Steps in Covalent Binding:
Recognition: The PBP active site recognizes Penicillin G as a structural analog of its natural substrate. nih.gov
Nucleophilic Attack: A reactive serine residue in the PBP active site attacks the carbonyl carbon of the β-lactam ring. libretexts.org
Ring Opening: The highly strained β-lactam ring is opened.
Acyl-Enzyme Formation: A stable, covalent acyl-enzyme complex is formed, inactivating the enzyme. wikipedia.org
X-ray crystallography studies have provided detailed insights into the three-dimensional structures of Penicillin G covalently bound to various PBPs. nih.govrcsb.orgasm.orgsemanticscholar.org These studies reveal that the opened β-lactam ring of Penicillin G is nestled within the active site cleft of the PBP. The benzyl (B1604629) side chain of Penicillin G often engages in specific interactions with neighboring amino acid residues, which can influence the binding affinity and specificity. asm.org
Structural analyses of the Penicillin G-PBP1a complex, for instance, show that the antibiotic forms a covalent linkage with a key serine residue (Ser434). rcsb.org In addition to this covalent bond, hydrogen bonds are formed between Penicillin G and other residues such as Thr672, Lys669, and Thr670, further stabilizing the complex. rcsb.org The structural data from these complexes are invaluable for understanding the molecular basis of penicillin's inhibitory activity and for the rational design of new β-lactam antibiotics. oup.comnih.gov
| PBP Complex | Key Interacting Residues | Significance of Interaction |
| Penicillin G - PBP1a | Ser434, Thr672, Lys669, Thr670 | Covalent bond formation and stabilization of the complex through hydrogen bonding. rcsb.org |
| Penicillin G - PBPD2 | Common set of residues for β-lactam core, variable interactions with R1 side chain. | The R1 side chain interactions influence the specificity and potency of the antibiotic. asm.org |
Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of PBP-Penicillin G complexes. nih.govacs.orgrsc.org These computational studies provide a deeper understanding of the conformational changes that occur upon binding and the stability of the interactions over time. nih.gov MD simulations can reveal the intricate network of hydrogen bonds and other non-covalent interactions that contribute to the stability of the acyl-enzyme complex. acs.org
Simulations have shown that the binding of Penicillin G can induce conformational changes in the PBP, leading to a more stable, inhibited state. nih.gov These studies also help to elucidate the role of specific amino acid residues in the active site, including those that may not directly participate in the covalent bond but are crucial for substrate recognition and positioning. acs.org This dynamic view complements the static pictures provided by X-ray crystallography and is instrumental in understanding the complete mechanism of PBP inhibition by Penicillin G.
Inhibition of Peptidoglycan Transpeptidases at a Molecular Level
By covalently binding to the active site of PBPs, Penicillin G directly inhibits their transpeptidase activity. nih.govnih.gov The transpeptidation reaction is the final and crucial step in peptidoglycan synthesis, responsible for cross-linking adjacent peptide side chains. news-medical.netoup.com This cross-linking provides the necessary strength and rigidity to the bacterial cell wall. news-medical.net
The formation of the stable acyl-enzyme complex between Penicillin G and the PBP prevents the natural substrate from accessing the active site. rcsb.org Consequently, the transpeptidation reaction is blocked, and the synthesis of a functional, cross-linked peptidoglycan layer is halted. news-medical.netyoutube.com The continued activity of autolytic enzymes in the absence of cell wall synthesis leads to the degradation of the existing peptidoglycan, weakening the cell wall and ultimately causing the bacterium to lyse due to osmotic pressure. nih.gov
Interactions with Beta-Lactamases
The emergence of bacterial resistance to β-lactam antibiotics is a significant clinical challenge. A primary mechanism of this resistance is the production of β-lactamase enzymes, which can inactivate Penicillin G and other β-lactam antibiotics. etflin.comwikipedia.orgmathewsopenaccess.com
Beta-lactamases are enzymes that specifically recognize and hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins. wikipedia.orgnih.govresearchgate.net Unlike PBPs, which form a long-lived acyl-enzyme complex, β-lactamases are efficient catalysts that rapidly hydrolyze the β-lactam ring and are then regenerated to inactivate more antibiotic molecules. nih.govnih.gov
The hydrolytic mechanism of serine-based β-lactamases involves a two-step process of acylation and deacylation. nih.gov Similar to PBPs, a serine residue in the active site attacks the β-lactam ring, forming a transient acyl-enzyme intermediate. nih.gov However, in β-lactamases, this intermediate is rapidly hydrolyzed by a water molecule, which is activated by a general base in the active site. nih.gov This deacylation step regenerates the active enzyme and releases the inactive, hydrolyzed form of Penicillin G, known as penicilloic acid. researchgate.netresearchgate.net
The substrate specificity of different β-lactamases varies. Some, known as penicillinases, show a high degree of specificity for penicillins like Penicillin G. wikipedia.orgmathewsopenaccess.comnih.gov Others, termed extended-spectrum β-lactamases (ESBLs), can hydrolyze a broader range of β-lactam antibiotics. mathewsopenaccess.com
| Enzyme Class | Interaction with Penicillin G | Outcome |
| Penicillin-Binding Proteins (PBPs) | Forms a stable, long-lived covalent acyl-enzyme complex. wikipedia.org | Inhibition of PBP activity, leading to bacterial cell death. news-medical.net |
| Beta-Lactamases | Acts as a substrate, forming a transient acyl-enzyme intermediate that is rapidly hydrolyzed. nih.govnih.gov | Inactivation of Penicillin G, leading to antibiotic resistance. mathewsopenaccess.com |
Structural Basis of Beta-Lactamase-Penicillin G Interaction
The interaction between Penicillin G and bacterial β-lactamase enzymes is a critical determinant of antibiotic resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic ineffective. nih.gov The structural basis of this interaction has been elucidated through techniques like X-ray crystallography, providing a detailed view of the molecular events. rcsb.org
When Penicillin G enters the active site of a β-lactamase, the serine residue at the active site (e.g., Ser70 in the TEM-1 β-lactamase) acts as a nucleophile. rcsb.org It attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a transient covalent acyl-enzyme intermediate, effectively opening the β-lactam ring. rcsb.orgfrontiersin.org
Key structural features of this interaction include:
Covalent Bonding : A covalent bond is formed between the hydroxyl group of the active site serine and the carbonyl carbon of the Penicillin G β-lactam ring. rcsb.org
Active Site Geometry : The active site of the β-lactamase is shaped to accommodate the penicillin molecule. Specific amino acid residues within the active site play crucial roles in substrate recognition and catalysis. For instance, in the Toho1 β-lactamase, the conserved residue Tyr105 is important for substrate recognition. nih.gov
Acyl-Enzyme Intermediate : The formation of the acyl-enzyme intermediate is a key step. rcsb.org In a deacylation-defective mutant of the RTEM-1 β-lactamase complexed with Penicillin G, the antibiotic is observed covalently bound to the Ser70 residue. rcsb.org
Deacylation : In wild-type enzymes, a water molecule, often activated by another active site residue (like Glu166 in class A β-lactamases), then hydrolyzes the acyl-enzyme intermediate. nih.gov This releases the inactivated penicillin molecule and regenerates the free, active enzyme, allowing it to process more antibiotic molecules. nih.gov
The crystal structure of the acyl-enzyme intermediate provides precise details of the molecular arrangement. Studies on mutants where the deacylation step is halted have allowed for the successful trapping and analysis of this intermediate state. nih.gov
| Structural Feature | Description | Key Amino Acid Residues (Examples) | Reference |
|---|---|---|---|
| Michaelis Complex Formation | Initial non-covalent binding of Penicillin G into the enzyme's active site. | Tyr105 (in Toho1) | nih.gov |
| Acylation | Nucleophilic attack by the active site serine on the β-lactam ring's carbonyl carbon, forming a covalent bond. | Ser70 (in TEM-1) | rcsb.org |
| Acyl-Enzyme Intermediate | A transient state where the opened penicillin molecule is covalently attached to the enzyme. | Ser70-Penicilloyl complex | rcsb.org |
| Deacylation | Hydrolysis of the acyl-enzyme intermediate by an activated water molecule, releasing the inactive antibiotic and regenerating the enzyme. | Glu166 (activates water) | nih.gov |
Other Molecular Binding Events and Biochemical Pathways (e.g., non-specific protein binding, in vitro)
Beyond its primary interaction with penicillin-binding proteins (PBPs) and β-lactamases, Penicillin G engages in other molecular binding events, notably non-specific binding to plasma proteins like human serum albumin (HSA). karazin.uanih.gov In vitro studies have also shed light on the biochemical pathways related to its synthesis.
Non-Specific Protein Binding:
Penicillin G is known to bind to human serum albumin, the most abundant protein in blood plasma. karazin.uanih.govnih.gov This binding is a significant pharmacokinetic factor. Approximately 60% of Penicillin G in the plasma is bound to proteins. nih.gov This interaction is generally reversible. nih.gov Molecular docking studies have identified favorable binding sites and the specific amino acid residues on HSA involved in this interaction. karazin.ua
The binding is characterized by:
Hydrogen Bonds : Major determinants of Penicillin G form hydrogen bonds with HSA residues such as Trp214, Arg218, His242, and Asn295. karazin.ua
Hydrophobic Interactions : These interactions occur primarily between Penicillin G determinants and residues in subdomain IIIA of HSA, including Ala350, Asp451, Tyr452, and Gln459. karazin.ua
The binding of negatively charged penicillin molecules to HSA causes the protein's ζ-potential to become more negative. acs.org This non-specific binding can be influenced by the presence of other drugs and is a crucial aspect of the antibiotic's distribution in the body.
| Interaction Type | HSA Amino Acid Residues Involved | HSA Subdomain | Reference |
|---|---|---|---|
| Hydrogen Bonds | Trp214, Arg218, His242, Asn295 | Not Specified | karazin.ua |
| Hydrophobic Interactions | Ala350, Asp451, Tyr452, Gln459 | IIIA | karazin.ua |
In Vitro Biochemical Pathways:
In vitro studies have been instrumental in understanding the biosynthesis of Penicillin G. The enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) from Penicillium chrysogenum catalyzes the N-acylation of 6-aminopenicillanic acid (6-APA) to form benzylpenicillin (Penicillin G). nih.gov This reaction can utilize precursors like S-phenylacetylglutathione. nih.gov Dynamic modeling of the penicillin biosynthesis pathway has shown that in the absence of a side-chain precursor, the pathway produces 6-APA, but upon addition of the precursor, Penicillin G is produced within seconds. nih.gov These in vitro systems are crucial for studying enzyme kinetics and optimizing the production of semisynthetic penicillins. nih.govfrontiersin.org
Advanced Analytical Methodologies for Chemical Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of Penicillin G from its degradation products, impurities, and other components within a sample.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of penicillins due to its high resolution and sensitivity. Method development for Penicillin G often involves optimizing the mobile phase, stationary phase (column), and detector to achieve the desired separation and quantification.
A common approach involves reversed-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jssuni.edu.in Isocratic elution is often sufficient for the separation of Penicillin G. nih.gov Detection is commonly performed using an ultraviolet (UV) detector at wavelengths around 215 nm, 240 nm, or 280 nm. jssuni.edu.innih.gov
Validation of HPLC methods is performed according to established guidelines to ensure their reliability. ugm.ac.id Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, an HPLC-UV method for Penicillin G in milk demonstrated an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL at a detection wavelength of 280 nm. Another study reported LOQ values for Penicillin G in bovine muscle to be 54 µg/kg. nih.gov
Table 1: Example of HPLC Method Parameters for Penicillin G Analysis
| Parameter | Condition |
| Column | Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm |
| Mobile Phase | 20 mM Potassium dihydrogen phosphate in water / Methanol (60/40, v/v) |
| Flow Rate | 0.246 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, Penicillin G is a non-volatile and thermally labile molecule, necessitating a derivatization step to convert it into a more volatile and stable form suitable for GC-MS analysis. mdpi.comresearchgate.net
A common derivatization agent for Penicillin G is trimethylsilyl (B98337) diazomethane (B1218177) (TMSD), which reacts with the carboxylic acid group to form a volatile methyl ester derivative. mdpi.comresearchgate.net This derivative can then be separated on a capillary GC column and detected with high selectivity and sensitivity by a mass spectrometer. mdpi.comresearchgate.net GC-MS/MS methods offer enhanced specificity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interference. mdpi.com
The validation of a GC-MS/MS method for Penicillin G in poultry eggs showed good linearity (R² ≥ 0.9994) and recoveries ranging from 80.31% to 94.50%. The LODs and LOQs were in the ranges of 1.70–3.20 µg/kg and 6.10–8.50 µg/kg, respectively. mdpi.comresearchgate.net
Table 2: GC-MS/MS Method Validation Data for Penicillin G Analysis in Poultry Eggs
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.9994 mdpi.comresearchgate.net |
| Recovery | 80.31–94.50% mdpi.comresearchgate.net |
| Intra-day Precision (RSD) | 2.13–4.82% mdpi.com |
| Inter-day Precision (RSD) | 2.74–6.13% mdpi.com |
| LOD | 1.70–3.20 µg/kg mdpi.comresearchgate.net |
| LOQ | 6.10–8.50 µg/kg mdpi.comresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of Penicillin G in complex matrices and for trace-level quantification due to its exceptional sensitivity and selectivity. ufl.edunih.govnih.gov This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.
For LC-MS/MS analysis, sample preparation often involves solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte. ufl.edunih.gov The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous component with a small amount of formic acid and an organic component like acetonitrile. ufl.eduwur.nl
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. ufl.edu This involves selecting a specific precursor ion for Penicillin G and monitoring its fragmentation into specific product ions, which provides a high degree of certainty in identification and quantification. ufl.edunih.gov A study on the analysis of Penicillin G and its metabolites in citrus fruits reported an LOD of 0.1 ng/g. ufl.edunih.gov
Table 3: LC-MS/MS Parameters for the Analysis of Penicillin G
| Parameter | Condition |
| LC Column | Acquity C18, 1.7 µm, 150 mm × 2.1 mm i.d. ufl.edu |
| Mobile Phase A | Water with 0.1% formic acid ufl.edu |
| Mobile Phase B | Acetonitrile with 0.1% formic acid ufl.edu |
| Ionization Mode | Electrospray Ionization (ESI) Positive ufl.edu |
| Detection Mode | Multiple Reaction Monitoring (MRM) ufl.edu |
| Quantitation Transition | 335 → 114 ufl.edu |
Spectroscopic Techniques for Quantification and Impurity Analysis
Spectroscopic techniques provide alternative and sometimes complementary methods for the quantification of Penicillin G and the analysis of its impurities.
UV-Visible spectrophotometry can be used for the quantification of Penicillin G, with a peak absorption observed at approximately 283 nm. nih.gov However, this method may lack the specificity required for complex samples containing interfering substances that also absorb in the UV region. uonbi.ac.ke
Spectrofluorimetry offers higher sensitivity and selectivity. A method has been developed for the determination of Penicillin G based on the Hantzsch reaction, where the drug reacts with acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent dihydropyridine (B1217469) derivative. This derivative can be measured with an emission wavelength of 481 nm after excitation at 416 nm, with a linear range of 0.2-200 µg/mL. researchgate.net
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is valuable for the identification of Penicillin G and for detecting impurities by comparing the sample's spectrum with that of a reference standard. The presence of characteristic functional groups, such as the β-lactam ring, can be confirmed. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the Penicillin G molecule and is a powerful tool for identifying and characterizing impurities. 1H NMR can be used to identify the protons in the molecule, and shifts in their signals can indicate the presence of degradation products or other impurities. mdpi.com
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC, or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.
As previously mentioned in the context of GC-MS, derivatization of Penicillin G with agents like trimethylsilyl diazomethane (TMSD) is essential to create a volatile derivative. mdpi.comresearchgate.net
For HPLC with UV detection, pre-column derivatization can be employed to enhance the detectability of penicillins. One such method involves reaction with acetic anhydride (B1165640) and a 1-methyl-imidazole solution containing mercuric chloride, which yields a chromophore with maximum absorbance at 325 nm. jssuni.edu.in
To improve sensitivity in fluorescence detection, a two-step pre-column derivatization has been developed. The β-lactam ring is first opened by hydrolysis, and the resulting secondary amino group is then reacted with a fluorogenic reagent like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole to produce a highly fluorescent derivative. nih.gov This method has achieved detection limits of 30-85 ng/ml for various penicillins. nih.gov Another approach for aminopenicillins involves derivatization with formaldehyde in an acidic medium at high temperature to produce fluorescent derivatives. researchgate.net
Chiral Derivatization for Stereochemical Analysis
The stereochemistry of Penicillin G is critical to its biological activity. The core structure, 6-aminopenicillanic acid, contains multiple chiral centers, leading to the possibility of different stereoisomers. However, only one isomer, with a specific absolute configuration, possesses the desired antibacterial efficacy. indianchemicalsociety.comhachettelearning.com Analytical methods capable of distinguishing between these stereoisomers are therefore essential for quality control and characterization.
One established technique for the stereochemical analysis of chiral molecules is chiral derivatization coupled with a chromatographic method, such as high-performance liquid chromatography (HPLC). nih.gov This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical and chemical characteristics, allowing for their separation on a standard achiral stationary phase. hachettelearning.comnih.gov
For Penicillin G, the carboxylic acid functional group is a primary target for derivatization. A variety of chiral derivatizing agents are designed to react with carboxylic acids to form diastereomeric amides or esters. nih.govtandfonline.comrsc.org The selection of a CDA is guided by several factors, including reaction efficiency, the stability of the resulting diastereomers, and the presence of a chromophore or fluorophore to enhance detection sensitivity. tandfonline.com
The general process of chiral derivatization for a carboxylic acid like Penicillin G involves the following steps:
Activation of the Carboxylic Acid: The carboxyl group is typically activated to facilitate the reaction with the chiral derivatizing agent.
Reaction with Chiral Derivatizing Agent: The activated carboxylic acid is then reacted with an enantiomerically pure chiral amine or alcohol to form a diastereomeric amide or ester.
Chromatographic Separation: The resulting mixture of diastereomers is injected into an HPLC system equipped with a standard achiral column, and the diastereomers are separated based on their differential interactions with the stationary phase.
Detection and Quantification: A detector, often UV-Vis or fluorescence, is used to detect the separated diastereomers, and their respective peak areas are used to determine the enantiomeric purity of the original sample.
Below is a table of potential chiral derivatizing agents suitable for the stereochemical analysis of carboxylic acids like Penicillin G.
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Detection Method |
| (R)-(+)-1-Phenylethylamine | Carboxylic Acid | Diastereomeric Amide | UV |
| (S)-(-)-α-Methylbenzylamine | Carboxylic Acid | Diastereomeric Amide | UV |
| 1-(1-Anthryl)ethylamine | Carboxylic Acid | Diastereomeric Amide | Fluorescence |
| O-(4-Nitrobenzyl)-N,N'-diisopropylisourea | Carboxylic Acid | Diastereomeric Ester | UV |
| (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | Carboxylic Acid | Diastereomeric Amide | Fluorescence |
Impurity Profiling and Characterization in Chemical Synthesis
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. For Penicillin G hydrabamine (B1210237), impurities can arise from the manufacturing process or through degradation of the active pharmaceutical ingredient over time. veeprho.com
Identification of Process-Related Impurities
The industrial production of Penicillin G is typically achieved through a fed-batch fermentation process using high-yielding strains of Penicillium chrysogenum. cec.nic.inmbbcollege.in The composition of the fermentation medium and the downstream processing steps are potential sources of process-related impurities. csjmu.ac.in
One significant source of process-related impurities is the precursor molecule used to direct the biosynthesis of the desired penicillin. For Penicillin G, phenylacetic acid is added to the fermentation broth. mbbcollege.in Incomplete incorporation or metabolic byproducts of phenylacetic acid can lead to the presence of related substances in the final product.
The complex nature of the fermentation medium, which often includes corn steep liquor, yeast extract, and various sugars, can also contribute to the impurity profile. cec.nic.in These components can introduce a variety of organic molecules that may be carried through the purification process.
Downstream processing, which involves extraction, purification, and crystallization, is designed to remove these impurities. However, trace amounts may remain in the final product. csjmu.ac.in High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the detection and quantification of these process-related impurities. veeprho.com
The following table summarizes potential process-related impurities in the synthesis of Penicillin G.
| Impurity | Potential Source | Analytical Method for Detection |
| Phenylacetic Acid | Unreacted precursor from fermentation | HPLC, Gas Chromatography |
| N-Phenylacetylglycine | Biosynthetic byproduct | HPLC-MS |
| 6-Aminopenicillanic Acid (6-APA) | Incomplete acylation during biosynthesis or hydrolysis | HPLC |
| Penicillin F, K, V | Biosynthesis of other penicillin variants due to lack of precursor control | HPLC-MS |
Identification of Degradation-Related Impurities
Penicillin G is susceptible to degradation under various conditions, including acidic or alkaline pH, heat, and moisture. veeprho.com The β-lactam ring, which is essential for its antibacterial activity, is particularly prone to hydrolysis. wikipedia.org The degradation of Penicillin G can lead to a loss of potency and the formation of potentially allergenic substances.
The primary degradation pathway for Penicillin G is the hydrolytic cleavage of the β-lactam ring, which results in the formation of penicilloic acid. This degradation product is inactive as an antibiotic. Further degradation can lead to the formation of other impurities, such as penilloic acid and isopenillic acid. ufl.edu
Analytical techniques such as HPLC and liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying and quantifying these degradation products, ensuring that the amount of degradation impurities in the final product remains within acceptable limits. ufl.edunih.gov
The table below lists the major degradation-related impurities of Penicillin G.
| Impurity | Formation Pathway | Significance |
| Penicilloic Acid | Hydrolysis of the β-lactam ring | Loss of antibacterial activity |
| Penilloic Acid | Further degradation of penicilloic acid | Inactive degradation product |
| Isopenillic Acid | Isomerization and degradation | Inactive degradation product |
| Penilloaldehyde | Degradation product | Inactive degradation product |
Chemical Derivatives and Structure Activity Relationship Sar at a Molecular Level
Synthesis of Penicillin G Analogues and Chemically Modified Forms
The synthesis of penicillin analogues and chemically modified forms is a cornerstone of antibiotic development, aimed at improving efficacy, stability, and spectrum of activity. Most clinically used penicillins are semi-synthetic, derived from a common structural nucleus, 6-aminopenicillanic acid (6-APA). scienceinfo.com
The production of 6-APA is typically achieved through the enzymatic hydrolysis of Penicillin G, which is produced via fermentation by the fungus Penicillium chrysogenum. wikipedia.orgasianpubs.org This process cleaves the phenylacetyl side chain from the 6-amino position, yielding the versatile 6-APA intermediate. From this precursor, a vast library of semi-synthetic penicillins can be generated by acylating the free amino group with various acyl chlorides or other activated acids. This modification of the side chain is the primary method for creating analogues with different properties, such as ampicillin (B1664943) and amoxicillin. biomedpharmajournal.org
Penicillin G hydrabamine (B1210237), however, is not a derivative formed by modifying the core covalent structure but is a salt created through a standard acid-base reaction. The carboxylic acid group at position 3 of the Penicillin G molecule reacts with hydrabamine, which is a large organic diamine base (N,N'-bis(dehydroabietyl)ethylenediamine). This reaction typically involves combining solutions of Penicillin G (often as a soluble salt like potassium penicillin G) and a soluble salt of hydrabamine, leading to the precipitation of the sparingly soluble Penicillin G hydrabamine salt. The resulting compound is a 2:1 salt, containing two molecules of penicillin G for every one molecule of hydrabamine. medkoo.com
| Compound Name | Starting Material | Key Synthesis Step | Resulting Modification |
|---|---|---|---|
| Semi-synthetic Penicillins (general) | 6-Aminopenicillanic Acid (6-APA) | Acylation of the 6-amino group | Variable R-group side chain |
| Ampicillin | 6-APA | Acylation with D-(-)-α-aminophenylacetyl chloride | α-aminobenzyl side chain |
| Amoxicillin | 6-APA | Acylation with D-(-)-α-amino-p-hydroxyphenylacetyl chloride | α-amino-p-hydroxybenzyl side chain |
| This compound | Penicillin G (acid or soluble salt) | Acid-base reaction with Hydrabamine | Formation of a sparingly soluble salt at the C-3 carboxyl group |
Molecular Modifications for Altered Chemical Stability Profiles
The core structure of Penicillin G is inherently unstable due to the strained β-lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatic degradation by β-lactamases. acs.org Molecular modifications are crucial for improving its chemical stability.
Side-Chain Modifications: One common strategy to enhance stability, particularly against acid hydrolysis in the stomach, is to add an electron-withdrawing group to the α-carbon of the side chain. slideshare.netlibretexts.org This modification, seen in Penicillin V (phenoxymethylpenicillin), reduces the nucleophilicity of the side-chain amide carbonyl oxygen, which in turn decreases its participation in the degradation of the β-lactam ring under acidic conditions. scienceinfo.com
Salt Formation for Enhanced Stability: A primary method for improving the stability profile of Penicillin G for parenteral depot formulations is the formation of sparingly soluble salts. Penicillin G is acidic due to its carboxylic acid moiety. By reacting it with a large, poorly water-soluble organic base, a salt with very low aqueous solubility is formed. This is the case for this compound, as well as for Penicillin G benzathine and Penicillin G procaine. uri.edu
The significantly reduced water solubility protects the penicillin molecule from aqueous hydrolysis. In a depot injection, the salt dissolves slowly at the injection site, gradually releasing the active Penicillin G anion into the circulation. This slow-release mechanism not only provides prolonged therapeutic action but also maintains the chemical integrity of the drug by keeping the bulk of it in a solid, less reactive state. Studies have shown that the stability of penicillin in aqueous solutions is highly dependent on pH and temperature, with maximum stability observed around pH 7.0. acs.orgresearchgate.net By creating a sparingly soluble salt, the concentration of penicillin in the aqueous environment at any given time is very low, thus slowing the degradation kinetics.
| Form of Penicillin G | Modification | Primary Stability Enhancement | Rationale |
|---|---|---|---|
| Penicillin G Potassium (Aqueous Solution) | Soluble salt | Low (highly susceptible to hydrolysis) | High water solubility exposes the β-lactam ring to rapid degradation. acs.org |
| Penicillin V | Electron-withdrawing group in side chain | Increased acid stability | Reduces the role of the side-chain amide in acid-catalyzed hydrolysis. scienceinfo.com |
| Penicillin G Procaine | Sparingly soluble salt | Increased stability in aqueous suspension | Low solubility limits the rate of aqueous hydrolysis. uri.edu |
| This compound | Sparingly soluble salt | Increased stability in aqueous suspension | Very low water solubility protects the β-lactam ring from hydrolysis. |
Biochemical Impact of Structural Modifications on Enzyme Binding and Target Interactions
The antibacterial activity of Penicillin G and its derivatives is contingent upon their ability to interact with and inhibit bacterial enzymes known as Penicillin-Binding Proteins (PBPs). taylorandfrancis.com These enzymes are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.org
The molecular structure of penicillin mimics the D-alanyl-D-alanine moiety of the natural substrate for PBPs. libretexts.org This allows the penicillin molecule to bind to the active site of the PBP. The strained four-membered β-lactam ring is highly reactive and undergoes nucleophilic attack by a catalytic serine residue in the PBP active site. This opens the β-lactam ring and forms a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme and halting cell wall synthesis. libretexts.orgwikipedia.org
The Structure-Activity Relationship (SAR) for penicillins is well-defined:
The Fused Ring System: The intact bicyclic penam (B1241934) structure, consisting of the β-lactam ring fused to the thiazolidine (B150603) ring, is essential for activity. The strain of the β-lactam ring is critical for its reactivity. wikipedia.org
Carboxylic Acid Group: The free carboxyl group at position C-3 is crucial for binding to the PBP active site. Converting this group to an ester or alcohol significantly reduces antibacterial activity. scienceinfo.com
Acylamino Side Chain: The side chain at position C-6 plays a vital role in determining the spectrum of activity and resistance to β-lactamases. nih.gov
Steric Hindrance: Introducing bulky groups on the side chain can physically block the active site of β-lactamase enzymes, conferring resistance to degradation (e.g., methicillin). scienceinfo.comlibretexts.org
Polarity: Increasing the polarity of the side chain can enhance penetration through the porin channels of Gram-negative bacteria, thus broadening the spectrum of activity (e.g., ampicillin). libretexts.org
In the case of This compound , the structural modification is the formation of a salt at the C-3 carboxyl group. This modification does not alter the covalent structure of the active Penicillin G molecule itself. Once the salt dissociates in the body to release the penicillin G anion, its interaction with bacterial PBPs is identical to that of any other form of Penicillin G. The hydrabamine counter-ion does not participate in the enzyme-binding process. Therefore, the biochemical impact of this specific modification is not on the pharmacodynamics (the interaction with the target enzyme) but on the pharmacokinetics, governing the slow release and prolonged availability of the active drug.
| Structural Feature | Position | Importance for Activity/Enzyme Interaction |
|---|---|---|
| Sulphur Atom | 1 | Essential for the thiazolidine ring structure. Oxidation decreases activity. scienceinfo.comslideshare.net |
| Gem-dimethyl Group | 2 | Required for activity; substitution is not tolerated. scienceinfo.com |
| Carboxylic Acid | 3 | Essential for binding to the PBP active site. scienceinfo.com |
| β-Lactam Ring | - | The highly reactive core responsible for acylating and inactivating PBPs. wikipedia.org |
| Acylamino Side Chain | 6 | Modulates spectrum of activity and resistance to β-lactamases. nih.gov |
| Carbonyl Group | 7 | Required on the β-lactam ring. scienceinfo.com |
Environmental Chemistry and Biotransformation
Fate and Transformation of Penicillin G in Abiotic Environmental Matrices (e.g., water, soil)
The environmental persistence and transformation of Penicillin G are governed by a combination of abiotic processes, primarily hydrolysis, photolysis, and sorption to soil and sediment particles.
Hydrolysis: The β-lactam ring of the penicillin molecule is susceptible to hydrolysis, a process significantly influenced by pH. Penicillin G is generally more stable in neutral to slightly acidic conditions and degrades more rapidly in acidic and alkaline environments. The degradation in aqueous solutions often follows pseudo-first-order kinetics. iwaponline.com Under acidic conditions (e.g., pH 4), the degradation is faster than in alkaline (e.g., pH 10) or neutral conditions (e.g., pH 7). iwaponline.com The primary hydrolysis product is penicilloic acid, which is biologically inactive as an antibacterial agent. nih.gov Further degradation can lead to the formation of penilloic acid and isopenillic acid. medsab.ac.irmdpi.com In surface waters, these degradation products have been detected, with penilloic acid often being the most abundant. medsab.ac.irmdpi.com
Photolysis: Direct photodegradation in the presence of sunlight can also contribute to the transformation of Penicillin G in aquatic environments. Studies have shown that UV-A radiation can effectively reduce Penicillin G concentrations in water, with the removal rate being higher at acidic pH (e.g., pH 3). nih.govatlantis-press.com The efficiency of photodegradation is influenced by the initial concentration of the antibiotic, with lower concentrations generally leading to a higher removal rate. nih.gov
Sorption in Soil: The fate of Penicillin G in terrestrial environments is largely controlled by its sorption to soil particles. This process is influenced by soil properties such as organic matter content, clay content, and pH. nih.gov Soil can act as a sink for antibiotics, which can reduce their mobility and bioavailability for microbial degradation. nih.gov The distribution coefficient (Kd), which describes the partitioning of a compound between the solid and liquid phases, is a key parameter for assessing sorption. While specific Kd values for Penicillin G are not extensively reported in the literature, the general principles of antibiotic sorption suggest that soils with higher organic carbon and clay content would exhibit greater sorption capacity. nih.govmdpi.com The amphoteric nature of Penicillin G means that its charge, and therefore its interaction with charged soil particles, will vary with soil pH.
The following table summarizes the key abiotic transformation processes for Penicillin G.
| Process | Matrix | Key Factors | Major Transformation Products | Kinetic Model (where applicable) |
|---|---|---|---|---|
| Hydrolysis | Water | pH (faster at acidic and alkaline pH) iwaponline.com | Penicilloic acid, Penilloic acid, Isopenillic acid nih.govmedsab.ac.irmdpi.com | Pseudo-first-order iwaponline.com |
| Photolysis | Water | UV radiation, pH (more effective at acidic pH) nih.govatlantis-press.com | Various degradation products | - |
| Sorption | Soil | Organic matter content, clay content, pH nih.govnih.govmdpi.com | - | - |
Microbial Biotransformation Pathways and Enzymes in Environmental Systems
Microbial communities in soil and water play a crucial role in the degradation of Penicillin G. The primary mechanism of microbial resistance and transformation involves the enzymatic cleavage of the antibiotic.
Bacterial Biotransformation: A variety of bacteria have been identified that can degrade Penicillin G, often as a defense mechanism. The most significant enzymes involved are β-lactamases and penicillin G acylases (PGA).
β-Lactamases: These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov This is a widespread resistance mechanism in bacteria. The product of this reaction is penicilloic acid. nih.gov
Penicillin G Acylases (PGA): These enzymes catalyze the hydrolysis of the acyl side chain of Penicillin G, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA). medsab.ac.irnih.gov 6-APA is a key intermediate in the industrial production of semi-synthetic penicillins. nih.gov Bacteria such as Escherichia coli and Paracoccus sp. are known to produce PGA. researchgate.net
Fungal Biotransformation: While less studied than bacterial degradation, some fungi are also capable of transforming Penicillin G. For example, Penicillium chrysogenum, the producer of penicillin, also possesses enzymes that can be involved in its metabolism. nih.gov
The following table outlines the key microbial enzymes and their role in Penicillin G biotransformation.
| Enzyme | Microbial Source (Example) | Reaction Catalyzed | Products |
|---|---|---|---|
| β-Lactamase | Various Bacteria | Hydrolysis of the β-lactam ring nih.gov | Penicilloic acid nih.gov |
| Penicillin G Acylase (PGA) | Escherichia coli, Paracoccus sp. researchgate.net | Hydrolysis of the acyl side chain medsab.ac.irnih.gov | 6-Aminopenicillanic acid (6-APA) and Phenylacetic acid (PAA) medsab.ac.irnih.gov |
Advanced Oxidation Processes (AOPs) for Penicillin G Degradation in Water Treatment
Conventional wastewater treatment plants are often not effective in completely removing antibiotics like Penicillin G. nih.gov Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. nih.gov
Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. nih.gov Photocatalytic degradation of Penicillin G has been shown to be effective, with removal efficiencies influenced by factors like pH, catalyst dosage, and initial antibiotic concentration. nih.gov For instance, using a UV/ZnO process, a removal efficiency of 74.65% was achieved at pH 5 with a ZnO dosage of 0.1 g/L. nih.gov
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. The photo-Fenton process has been demonstrated to be more efficient than sonolysis for the degradation of Penicillin G, with complete degradation achieved in a shorter time. researchgate.net The optimal pH for the Fenton and photo-Fenton processes is typically acidic (around pH 3-4). tci-thaijo.orgsciepub.com
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation has been shown to effectively remove Penicillin G from water. iwaponline.comhjkxyj.org.cn The degradation is influenced by pH, with alkaline conditions generally favoring the indirect reaction pathway involving hydroxyl radicals. hjkxyj.org.cn
Sonolysis: This process utilizes high-frequency ultrasound to induce acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized hot spots with high temperatures and pressures, leading to the formation of hydroxyl radicals. Sonolysis has been applied for the degradation of Penicillin G, and its efficiency can be enhanced when combined with other AOPs, such as photocatalysis (sonophotocatalysis). nih.gov
The following table provides a comparison of different AOPs for Penicillin G degradation.
| AOP | Key Reactants/Catalysts | Primary Oxidant | Typical Operating Conditions | Reported Removal Efficiency (Example) |
|---|---|---|---|---|
| Photocatalysis (UV/ZnO) | ZnO, UV light | •OH | Acidic pH (e.g., pH 5) nih.gov | 74.65% nih.gov |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light | •OH | Acidic pH (e.g., pH 3.5) researchgate.net | Complete degradation in 30 min researchgate.net |
| Ozonation | O₃ | O₃, •OH | Alkaline pH enhances •OH pathway hjkxyj.org.cn | Up to 100% removal hjkxyj.org.cn |
| Sonolysis | Ultrasound | •OH | - | - |
Development of Analytical Methods for Environmental Detection and Monitoring
The accurate detection and quantification of Penicillin G and its transformation products in complex environmental matrices are essential for assessing its environmental risk. Various analytical techniques have been developed for this purpose, with liquid chromatography coupled with mass spectrometry being the most prominent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of antibiotics in environmental samples due to its high sensitivity and selectivity. LC-MS/MS allows for the simultaneous detection of the parent Penicillin G molecule and its major degradation products. nih.gov Methods have been developed for various matrices, including wastewater, river water, and milk.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method for the determination of Penicillin G. While generally less sensitive than LC-MS/MS, it is a robust and reliable technique for quantifying higher concentrations of the antibiotic. semanticscholar.org
Sample Preparation: A crucial step in the analysis of environmental samples is the extraction and pre-concentration of the target analytes from the complex matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose, often employing sorbents like C18 or specialized molecularly imprinted polymers (MIPs) for selective extraction.
The following table summarizes some of the analytical methods used for the detection of Penicillin G in environmental samples.
| Analytical Technique | Matrix | Sample Preparation | Reported Performance (Example) |
|---|---|---|---|
| LC-ESI/MS | Wastewater, River Water | - | LOD in river water: 0.03 µg/L nih.gov |
| HPLC-UV | Aqueous Solution | - | - |
Molecular Basis of Antimicrobial Resistance to Penicillin G
Enzymatic Inactivation by Beta-Lactamases
The most prevalent mechanism of resistance to penicillin G is the production of beta-lactamase enzymes. These enzymes hydrolytically cleave the amide bond in the β-lactam ring, rendering the antibiotic inactive. alliedacademies.orgnih.gov This enzymatic inactivation prevents penicillin G from reaching and inhibiting its target, the penicillin-binding proteins (PBPs). microbiologyresearch.org
Beta-lactamases are a diverse group of enzymes that can be categorized based on their amino acid sequence (molecular classification) or their functional properties, such as substrate specificity and inhibitor profiles (functional classification). nih.govresearchgate.net
The most widely accepted molecular classification system, proposed by Ambler, divides beta-lactamases into four classes (A, B, C, and D) based on their amino acid sequences. msdmanuals.comwikipedia.org Classes A, C, and D utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.govmsdmanuals.com
The functional classification scheme, such as the Bush-Jacoby-Medeiros system, groups these enzymes based on their substrate and inhibitor profiles, which is often more clinically relevant. nih.gov
Table 1: Classification and Characteristics of Beta-Lactamases
| Molecular Class | Functional Group | Key Substrates | Inhibition by Clavulanic Acid | Active Site | Representative Enzymes |
| Class A | Group 2 | Penicillins, some cephalosporins | Yes | Serine | TEM-1, SHV-1, CTX-M |
| Class B | Group 3 | Penicillins, cephalosporins, carbapenems | No | Zinc (Metallo-enzyme) | NDM, VIM, IMP |
| Class C | Group 1 | Cephalosporins | No | Serine | AmpC |
| Class D | Group 2d | Penicillins (especially oxacillin) | Poor | Serine | OXA |
Data sourced from multiple scientific reports. nih.govmsdmanuals.comwikipedia.org
The evolution of beta-lactamases is a compelling example of natural selection at the molecular level. It is widely believed that beta-lactamases evolved from ancestral penicillin-binding proteins (PBPs), the original targets of penicillin. nih.govlongdom.org Through genetic mutations, these ancestral proteins acquired the ability to hydrolyze the β-lactam ring, thereby neutralizing the antibiotic. alliedacademies.org
The extensive use of penicillins and other β-lactam antibiotics has exerted significant selective pressure, driving the diversification and spread of beta-lactamase genes. nih.gov Point mutations within the genes of common plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, have led to the emergence of extended-spectrum β-lactamases (ESBLs). nih.govyoutube.com These ESBLs possess an expanded substrate profile, enabling them to inactivate not only penicillins but also third-generation cephalosporins. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs)
A second major mechanism of resistance to penicillin G involves modifications to the penicillin-binding proteins (PBPs) themselves. PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. frontiersin.org Penicillin G exerts its antibacterial effect by binding to and inactivating these enzymes. youtube.com
Bacteria can develop resistance by altering the structure of their PBPs, which reduces the affinity of penicillin G for its target. nih.govfrontiersin.org These structural modifications typically arise from point mutations in the genes encoding the PBPs. nih.gov In organisms such as Streptococcus pneumoniae, high-level penicillin resistance is often the result of accumulating multiple mutations in several PBP genes, leading to the formation of "mosaic" PBP genes through recombination with genetic material from other, naturally resistant bacterial species. nih.govasm.org These mosaic proteins have significantly lower affinity for penicillin G, rendering the antibiotic less effective. nih.gov
Table 2: Examples of PBP Alterations Conferring Penicillin G Resistance in Streptococcus pneumoniae
| PBP Gene | Type of Alteration | Consequence |
| pbp2x | Point mutations, mosaic gene formation | Decreased affinity for penicillin G, initial step in resistance |
| pbp2b | Point mutations, mosaic gene formation | Further decrease in penicillin G affinity |
| pbp1a | Point mutations, mosaic gene formation | Contributes to higher levels of penicillin G resistance |
Data compiled from various research studies. asm.orgnih.govasm.orgresearchgate.net
In addition to modifying existing PBPs, some bacteria acquire entirely new PBP genes that encode proteins with a naturally low affinity for β-lactam antibiotics. oup.comnih.gov A classic example is the acquisition of the mecA gene by Staphylococcus aureus, which confers resistance to methicillin (B1676495) and other β-lactam antibiotics, including penicillin. nih.gov The mecA gene encodes a novel PBP, PBP2a, which can continue to function in cell wall synthesis even in the presence of inhibitory concentrations of β-lactams. nih.gov This acquisition often occurs through horizontal gene transfer, allowing for the rapid spread of resistance. nih.gov
Efflux Pump Mechanisms for Antibiotic Extrusion
A third, and often complementary, mechanism of resistance is the active efflux of antibiotics from the bacterial cell. frontiersin.org Efflux pumps are membrane-spanning protein complexes that recognize and expel a wide range of toxic compounds, including antibiotics like penicillin G, from the cytoplasm or periplasm to the extracellular environment. nih.govtandfonline.com This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its PBP target. frontiersin.org
Efflux pumps are particularly significant in Gram-negative bacteria, where they contribute to intrinsic and acquired resistance. nih.govnih.gov There are several major families of bacterial efflux pumps, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family. nih.gov In some bacteria, the overexpression of genes encoding these pumps can lead to clinically significant levels of antibiotic resistance. nih.gov For instance, the RapA regulatory protein in E. coli has been suggested to contribute to biofilm-specific penicillin G resistance by increasing the transcription of a putative multidrug resistance pump gene. nih.gov
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antimicrobial agents, including Penicillin G. researchgate.net This intrinsic defense is a primary reason for their generally lower susceptibility to many antibiotics compared to Gram-positive bacteria. nih.gov The effectiveness of Penicillin G, a hydrophilic molecule, is contingent on its ability to traverse this membrane and reach its targets, the penicillin-binding proteins (PBPs), located in the periplasmic space. nih.govmdpi.com The primary conduits for the passage of small, hydrophilic drugs like Penicillin G across the outer membrane are protein channels known as porins. mdpi.comnih.gov Consequently, any alteration that diminishes the influx of Penicillin G through these channels can contribute to resistance. mdpi.comunc.edu
In many clinically significant Gram-negative bacteria, a decrease in the expression of major non-specific porins, such as OmpF and OmpC in Escherichia coli, has been directly linked to increased resistance to β-lactam antibiotics. nih.govfrontiersin.org The OmpF porin, in particular, is considered a primary route of entry for many antibiotics, and its absence or reduced expression is a common finding in resistant strains. nih.govfrontiersin.org For instance, an OmpF-defective mutant of E. coli demonstrates notable resistance to several β-lactams. frontiersin.org Studies have confirmed that both ampicillin (B1664943) and benzylpenicillin (Penicillin G) utilize these porin channels for diffusion into the periplasm. nih.gov
Mutations within the genes encoding these porins can also lead to resistance. These mutations can result in amino acid substitutions in critical regions of the protein, such as the channel's constriction zone or "eyelet," which can narrow the pore and hinder the diffusion of antibiotics like penicillin. nih.gov In Neisseria gonorrhoeae, for example, chromosomally mediated resistance to penicillin has been linked to mutations in the penB gene, which encodes the major outer membrane porin, PorB (specifically PorB1b). nih.govwikipedia.org These alterations in the porin structure contribute to a low-level, but clinically significant, resistance to penicillin and other antimicrobial agents. unc.edunih.gov
Similarly, in Pseudomonas aeruginosa, a species known for its intrinsic resistance to many antibiotics, the low permeability of the outer membrane is a key defense mechanism. nih.gov While this organism's resistance to carbapenems through the loss of the OprD porin is well-documented, the general principle of reduced permeability contributing to β-lactam resistance is also applicable. nih.gov
The following table summarizes key research findings on the role of porins in resistance to β-lactam antibiotics, including penicillins, in various Gram-negative bacteria.
Research Findings on Porin-Mediated Antibiotic Resistance
| Bacterial Species | Porin(s) Affected | Observed Effect on Antibiotic Resistance | References |
| Escherichia coli | OmpF | Deficiency leads to resistance against several β-lactams. Considered a main route for antibiotic penetration. | nih.govfrontiersin.org |
| Escherichia coli | OmpC / OmpF | Mutations and altered expression are linked to multidrug resistance, including to β-lactams. | nih.gov |
| Neisseria gonorrhoeae | PorB1b (penB gene) | Specific mutations confer resistance to penicillin and tetracycline. | researchgate.netnih.govwikipedia.org |
| Enterobacter aerogenes | OmpC / OmpF | Loss or reduction of these porins is prevalent in β-lactam resistant clinical isolates. | nih.gov |
| Pseudomonas aeruginosa | OprD | Deficiency is a primary cause of resistance to carbapenems, a class of β-lactams. | nih.gov |
Future Directions in Penicillin G Chemical Research
Computational Chemistry and In Silico Modeling of Molecular Interactions
Computational chemistry and in silico modeling have become indispensable tools for dissecting the molecular interactions of Penicillin G and its derivatives at an atomic level. These methods provide profound insights into the binding mechanisms, conformational dynamics, and reactivity that govern their biological and chemical behavior.
Researchers employ quantum chemical calculations and molecular dynamics simulations to characterize the conformational properties of benzylpenicillin (Penicillin G). nih.gov Theoretical results, using methods like MP2/6-31G* and B3LYP/6-31G*, have shown that in the gas phase, the most energetically favored conformer of benzylpenicillin is one where the thiazolidine (B150603) ring has its carboxylate group in an axial orientation. nih.govresearchgate.net This stability is attributed to intramolecular interactions. nih.gov Molecular dynamics simulations further predict the relative populations of axial and equatorial conformers in aqueous solutions, aligning with experimental NMR data. nih.gov
In silico studies are crucial for understanding how Penicillin G interacts with its primary targets, the Penicillin-Binding Proteins (PBPs). plos.orgrcsb.org These proteins are essential for bacterial cell wall synthesis. longdom.org Modeling shows that the bactericidal activity of Penicillin G stems from its ability to bind to PBPs, inhibiting cell wall synthesis. rcsb.orgnih.gov Computational approaches, including molecular docking and in silico mutagenesis, are used to analyze the protein-ligand interactions and characterize the active sites of PBPs when bound to inhibitors. nih.gov For example, the structure of PBP1a in complex with Penicillin G reveals that the antibiotic forms a covalent acyl-enzyme complex with a key serine residue (Ser434) in the active site, blocking access to the natural substrate. rcsb.org Such models help clarify the dynamic interaction profiles and expand the understanding of inhibitor binding. nih.gov
Furthermore, computational models are used to predict and explain the selectivity of enzymes that act on Penicillin G, such as Penicillin G acylase (PGA). nih.gov By simulating the tetrahedral intermediates formed during enzymatic reactions, researchers can evaluate interaction energies and compare them with experimental kinetic data. nih.gov This approach provides a valid and rapid tool for predicting enzyme selectivity, which is vital for designing new biocatalytic processes. nih.gov
| Computational Method | Application in Penicillin G Research | Key Findings |
| Quantum Chemical Calculations (e.g., DFT, MP2) | Investigating conformational stability and electronic properties. nih.govresearchgate.net | The axial conformer of the thiazolidine ring is the most energetically favored in the gas phase. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and interactions of Penicillin G in different environments (e.g., aqueous solution). nih.govnih.gov | Predicts the relative populations of axial vs. equatorial conformers in solution, consistent with NMR data. nih.gov |
| Molecular Docking | Predicting the binding orientation of Penicillin G and its derivatives to target proteins like PBPs. longdom.orgnih.gov | Identifies key interactions, such as hydrogen bonds and covalent linkages, within the enzyme's active site. rcsb.org |
| In Silico Mutagenesis | Analyzing the effect of specific amino acid changes in PBPs on inhibitor binding. nih.gov | Helps to understand resistance mechanisms and the dynamic profile of ligand binding. nih.gov |
| GRID Computational Procedure | Mapping the chemical features of an enzyme's active site to predict ligand affinity. nih.gov | Provides a qualitative description of interactions guiding the design of enzyme substrates. nih.gov |
Development of Novel Analytical Probes based on Penicillin G Structure
The unique chemical structure of Penicillin G is being repurposed to create sophisticated analytical probes for detecting and imaging biological molecules and processes. These probes leverage the specific recognition of the penicillin scaffold by certain enzymes, offering high sensitivity and selectivity.
A significant area of development is the creation of fluorescent probes that respond to Penicillin G acylase (PGA), an enzyme widely used in the production of semi-synthetic antibiotics. ccspublishing.org.cnresearchgate.net Researchers have designed near-infrared (NIR) fluorescent probes that are activated by PGA. ccspublishing.org.cnresearchgate.net One such probe, Cy-NEO-PA, was developed to visualize the influence of environmental factors on biofilm formation in bacteria like Acinetobacter baumannii. ccspublishing.org.cn The probe's fluorescence is "turned on" in the presence of PGA, allowing for the accurate measurement of the enzyme's dynamics and its role in biofilm development. ccspublishing.org.cn
Another approach involves ratiometric fluorescent sensors. A sensor using gold-silver nanoclusters (AuAgNCs) has been developed for the highly selective detection of Penicillin G itself. acs.orgnih.gov This sensor exhibits dual fluorescence emission peaks; the presence of Penicillin G causes a selective quenching of one peak, allowing for a ratiometric measurement that enhances accuracy. acs.orgnih.gov This method is sensitive enough to detect Penicillin G at nanomolar concentrations in samples like urine and tap water. nih.govnih.gov The mechanism is believed to be aggregation-induced quenching of the nanoclusters' fluorescence in the presence of the antibiotic. nih.gov
These developments highlight a shift from using Penicillin G solely as a therapeutic to employing its structure as a building block for advanced analytical tools. Such probes have potential applications in diagnosing bacterial infections, monitoring industrial fermentation processes, and studying the fundamental biology of bacterial resistance and communication. ccspublishing.org.cnresearchgate.netnih.gov
| Probe Type | Target Analyte | Mechanism of Action | Application | Linear Range / Detection Limit |
| Near-Infrared (NIR) Fluorescent Probe (Cy-NEO-PA) | Penicillin G Acylase (PGA) ccspublishing.org.cn | PGA-responsive activation of NIR fluorescence. ccspublishing.org.cn | Visualizing PGA dynamics and its role in bacterial biofilm formation. ccspublishing.org.cn | Not specified. |
| Ratiometric Fluorescent Sensor (AuAgNCs) | Penicillin G acs.orgnih.gov | Aggregation-induced quenching of one fluorescence emission peak. nih.gov | Detecting Penicillin G residues in environmental and clinical samples. acs.orgnih.gov | 0.2–6 μM / 18 nM nih.govnih.gov |
Exploration of New Biocatalytic Applications for Penicillin G Derivatives
Penicillin G is a cornerstone substrate in industrial biocatalysis, primarily through the action of Penicillin G acylase (PGA). nih.govresearchgate.net This enzyme catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), a critical intermediate for the manufacturing of a vast array of semi-synthetic β-lactam antibiotics. nih.govfrontiersin.orgnih.gov Future research is focused on expanding and optimizing these biocatalytic applications through enzyme engineering and process innovation.
One major direction is the improvement of PGA itself. Scientists are using protein engineering techniques, such as site-directed mutagenesis, to enhance the enzyme's properties. nih.govasm.org For example, modifying the surface of PGA by introducing new glutamic acid residues has been shown to improve its reversible immobilization on anionic exchangers. nih.govasm.org This stronger immobilization enhances the enzyme's stability, particularly in the presence of organic cosolvents, and allows for the support to be reused after the enzyme is inactivated, making the industrial process more cost-effective and sustainable. nih.gov
Another area of exploration is the use of PGA in "one-pot" reaction cascades. frontiersin.org This strategy combines multiple reaction steps into a single process. For instance, Penicillin G is first hydrolyzed by PGA under alkaline conditions to produce 6-APA. Then, by adjusting the pH and temperature, the same enzyme can be used to synthesize a new antibiotic, such as amoxicillin, in the same reactor. frontiersin.org This approach improves efficiency by eliminating the need to isolate the 6-APA intermediate, a step where recovery is often incomplete. frontiersin.org
The application of PGA is also being expanded beyond traditional antibiotic synthesis. Due to its enantioselectivity, PGA can be used for the production of chiral compounds that serve as building blocks (synthons) for other active pharmaceutical ingredients. researchgate.net Furthermore, computational design is being used to engineer the enzyme's binding site to shift its substrate preference away from Penicillin G and towards bacterial signaling molecules, opening up novel antimicrobial strategies based on disrupting bacterial communication (quorum quenching). biorxiv.org
| Biocatalytic Strategy | Description | Key Advantage(s) |
| Enzyme Immobilization | Covalently binding or adsorbing PGA onto a solid support (e.g., magnetic nanoparticles, agarose). nih.govnih.gov | Enhances stability, allows for easy recovery and reuse of the enzyme, and improves process control. nih.govnih.gov |
| Protein Engineering | Modifying the amino acid sequence of PGA through techniques like site-directed mutagenesis. nih.govasm.org | Can improve immobilization efficiency, stability in organic solvents, and alter substrate specificity. nih.govbiorxiv.org |
| One-Pot Reaction Cascade | Performing multiple sequential enzymatic reactions in a single reactor without isolating intermediates. frontiersin.org | Increases overall yield, reduces process time and cost. frontiersin.org |
| Quorum Quenching | Engineering PGA to degrade bacterial signaling molecules instead of Penicillin G. biorxiv.org | Offers a novel, non-traditional antimicrobial approach by disrupting bacterial communication. biorxiv.org |
Understanding Complex Chemical Degradation Networks through Advanced Analytical Techniques
Penicillin G is chemically unstable, particularly in aqueous environments, where its β-lactam ring is susceptible to hydrolysis under various pH conditions. researchgate.netresearchgate.net Understanding the complex network of its degradation products is crucial for environmental monitoring and pharmaceutical stability studies. Advanced analytical techniques, especially liquid chromatography coupled with mass spectrometry, are pivotal in this endeavor.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the primary tools used to separate, identify, and quantify Penicillin G and its metabolites. researchgate.netsemanticscholar.orgpku.edu.cn Methods using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) have been developed for the simultaneous detection of Penicillin G and its primary degradation products. pku.edu.cn
Studies have shown that Penicillin G degrades rapidly under both acidic and alkaline conditions. researchgate.net The degradation pathways are complex and lead to a variety of metabolites. The most commonly identified degradation products include:
Penicilloic acid : Formed by the hydrolysis of the β-lactam ring. researchgate.netpku.edu.cn
Penilloic acid : A further degradation product. researchgate.netpku.edu.cn
Penillic acid : Another major metabolite formed under acidic conditions. researchgate.netsemanticscholar.org
Isopenillic acid : Found in surface water and wastewater. researchgate.netpku.edu.cn
Kinetic analyses of the degradation process help to elucidate the reaction pathways. For example, in acidic solutions, two reactions are involved: an acid-catalyzed hydrolysis to form penilloic acid and a rearrangement to penillic acid. semanticscholar.orgrsc.org The specific products formed can depend on environmental factors such as pH and temperature. researchgate.net For instance, while penicilloic acid is a dominant product at pH 6, penilloic acid may become more prominent at pH 2, especially at higher temperatures. researchgate.net
This detailed understanding of degradation networks, enabled by advanced analytical methods, is essential for assessing the environmental fate of Penicillin G released from manufacturing facilities and for developing strategies to mitigate its impact. pku.edu.cnsemanticscholar.org
| Degradation Product | Conditions of Formation | Analytical Detection Method |
| Penicilloic acid | Hydrolysis of the β-lactam ring, various pH conditions. researchgate.netpku.edu.cn | UHPLC-MS/MS, LC-ESI/MS researchgate.netpku.edu.cn |
| Penilloic acid | Acid-catalyzed hydrolysis, further degradation. researchgate.netsemanticscholar.org | UHPLC-MS/MS, LC-ESI/MS researchgate.netpku.edu.cn |
| Penillic acid | Acidic conditions. researchgate.netsemanticscholar.org | UHPLC-MS/MS, LC-ESI/MS researchgate.netpku.edu.cn |
| Isopenillic acid | Found in wastewater and surface water. pku.edu.cn | LC-ESI/MS pku.edu.cn |
| Penicillamine | Terminal degradation product in acidic pathways. rsc.org | HPLC, Differential Pulse Polarography rsc.org |
Q & A
Q. How can systematic reviews on this compound address publication bias in historical penicillin research?
- Methodological Answer : Use funnel plots and Egger’s regression to detect bias. Search grey literature (e.g., dissertations, conference abstracts) and non-English databases. Adhere to Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0 tool). Explicitly state inclusion/exclusion criteria to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
